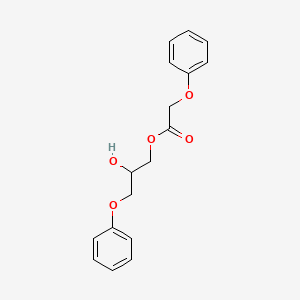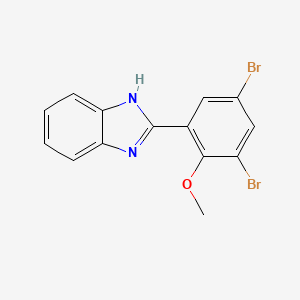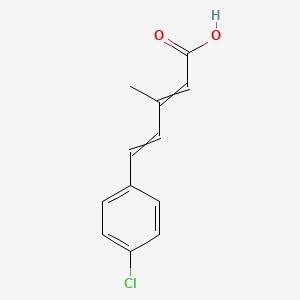
4-Nonylphenyl-beta-dimethylaminoethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonylphenyl-beta-dimethylaminoethyl ether is an organic compound that belongs to the family of alkylphenols. It is characterized by a phenol group attached to a nonyl chain and a dimethylaminoethyl ether group. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenyl-beta-dimethylaminoethyl ether typically involves the alkylation of phenol with nonyl bromide, followed by the reaction with dimethylaminoethyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nonylphenyl-beta-dimethylaminoethyl ether undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ether linkage can be reduced under specific conditions.
Substitution: The nonyl chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Halogenated nonylphenyl derivatives.
Applications De Recherche Scientifique
4-Nonylphenyl-beta-dimethylaminoethyl ether has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Mécanisme D'action
The mechanism of action of 4-Nonylphenyl-beta-dimethylaminoethyl ether involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes and pathways, making it useful in studies related to membrane dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nonylphenol: Lacks the dimethylaminoethyl ether group but shares the nonylphenol structure.
Nonylphenol Ethoxylates: Similar in structure but with ethoxylate chains instead of the dimethylaminoethyl ether group.
Uniqueness
4-Nonylphenyl-beta-dimethylaminoethyl ether is unique due to its combination of a nonyl chain and a dimethylaminoethyl ether group. This structure imparts distinct surfactant properties and makes it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
63918-95-6 |
|---|---|
Formule moléculaire |
C19H33NO |
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(4-nonylphenoxy)ethanamine |
InChI |
InChI=1S/C19H33NO/c1-4-5-6-7-8-9-10-11-18-12-14-19(15-13-18)21-17-16-20(2)3/h12-15H,4-11,16-17H2,1-3H3 |
Clé InChI |
GHEDJSJWMBIQBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
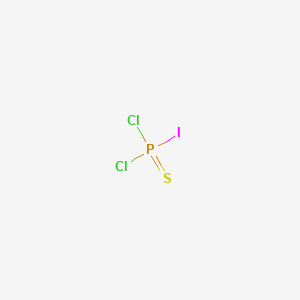


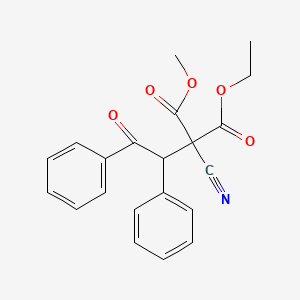
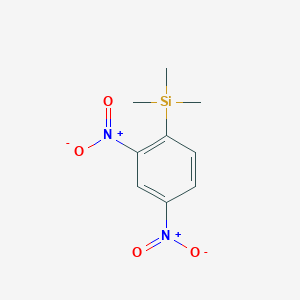
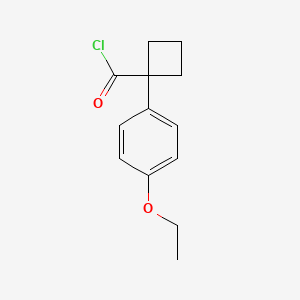
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)

